

Spectroscopic Analysis of Pentyl Isovalerate: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **pentyl isovalerate** (also known as pentyl 3-methylbutanoate), a compound of interest in flavor, fragrance, and potentially other chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

Pentyl isovalerate is an organic ester with the molecular formula C₁₀H₂₀O₂.[1][2] It is known for its fruity and slightly floral aroma.[3] Understanding its structural features through spectroscopic analysis is crucial for quality control, structural elucidation, and various research applications. This guide presents a summary of its key spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **pentyl isovalerate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.



Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~4.06	Triplet	2H	-O-CH2-CH2-CH2- CH2-CH3
~2.18	Doublet	2H	-CO-CH ₂ -CH(CH ₃) ₂
~2.08	Multiplet	1H	-CH2-CH(CH3)2
~1.62	Multiplet	2H	-O-CH2-CH2-CH2- CH2-CH3
~1.34	Multiplet	4H	-O-CH2-CH2-CH2- CH2-CH3
~0.94	Doublet	6H	-CH(CH ₃) ₂
~0.91	Triplet	3H	-CH2-CH2-CH2-CH2- CH3

Note: Predicted values are based on typical chemical shifts for esters. Protons on carbons adjacent to the carbonyl group typically appear around 2-2.2 ppm, while protons on carbons adjacent to the ester oxygen appear around 3.7-4.1 ppm.[4]

Table 2: 13C NMR Spectroscopic Data (Predicted)



Chemical Shift (δ) ppm	Assignment
~173.0	C=O
~64.5	-O-CH ₂ -
~43.5	-CO-CH ₂ -
~28.3	-O-CH ₂ -CH ₂ -
~28.2	-O-CH ₂ -CH ₂ -CH ₂ -
~25.8	-CH2-CH(CH3)2
~22.4	-CH(CH ₃) ₂
~22.3	-O-CH2-CH2-CH2-
~14.0	-CH2-CH3

Note: Predicted values are based on analogous structures like isoamyl acetate and general knowledge of ester chemical shifts.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2870	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1170	Strong	C-O stretch (ester)

Note: Esters characteristically show a strong carbonyl (C=O) absorption in the region of 1750-1737 cm $^{-1}$ and a C-O stretch between 1300-1000 cm $^{-1}$.[4]

Mass Spectrometry (MS)



Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Putative Fragment
172	Low	[M]+ (Molecular Ion)
103	High	[CH ₃ CH ₂ CH ₂ CH ₂ OC(OH)=CH ₂] ⁺ or [CH(CH ₃) ₂ CH ₂ CO] ⁺
85	Very High	[CH(CH ₃) ₂ CH ₂ CO] ⁺
70	High	[CH3CH2CH2CH2]+
57	Moderate	[CH(CH ₃) ₂ CH ₂] ⁺
43	Moderate	[CH(CH ₃) ₂] ⁺

Data sourced from publicly available databases such as PubChem and SpectraBase.[1][6]

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- A small amount of the pentyl isovalerate sample (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is accurately weighed.[7]
- The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[7]
- A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).



• The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
- For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans (e.g., 16-64) and a relaxation delay of 1-5 seconds.[8]
- For ¹³C NMR, a proton-decoupled pulse sequence is typically used, requiring a larger number of scans (e.g., 1024 or more) and a relaxation delay of around 2 seconds due to the low natural abundance of the ¹³C isotope.[8]

IR Spectroscopy

Sample Preparation (Neat Liquid):

- One to two drops of the neat (undiluted) liquid pentyl isovalerate are placed on the surface
 of a clean, dry salt plate (e.g., NaCl or KBr).[9]
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.
 [10]

Data Acquisition:

- A background spectrum of the empty instrument is collected.
- The "sandwich" of salt plates containing the sample is placed in the sample holder of the FT-IR spectrometer.
- The infrared spectrum is then recorded, typically in the range of 4000-600 cm⁻¹.[11]

Mass Spectrometry (GC-MS)

Sample Preparation:

 For volatile compounds like pentyl isovalerate, a dilute solution is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).



• The concentration is adjusted to be within the optimal range for the instrument.

Data Acquisition:

- The sample is injected into a gas chromatograph (GC) which separates the components of the sample.
- The separated components then enter the mass spectrometer.
- In the ion source (commonly using electron impact for volatile compounds), the molecules are ionized and fragmented.
- The ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **pentyl isovalerate**.



Sample Preparation Pentyl Isovalerate Dissolve in Prepare Neat Dilute in **Deuterated Solvent** Liquid Film Volatile Solvent Data Acquisition NMR Spectrometer IR Spectrometer GC-MS System Data Analysis 1H & 13C NMR Spectra IR Spectrum Mass Spectrum Interpretation Structural Elucidation Compound Identification

General Workflow for Spectroscopic Analysis

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Caption: Spectroscopic Analysis Workflow.



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